molecular formula C29H25N3O4 B10865753 4-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

4-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10865753
M. Wt: 479.5 g/mol
InChI Key: ZTCREPBQWVIOAG-WNAAXNPUSA-N
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Description

The compound 4-[3-HYDROXY-4-(4-METHYLBENZOYL)-2-OXO-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic molecule characterized by multiple functional groups, including hydroxyl, benzoyl, oxo, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-HYDROXY-4-(4-METHYLBENZOYL)-2-OXO-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Benzoyl Group: This step involves Friedel-Crafts acylation, where the pyrrole ring is acylated using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Pyrazolone Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[3-HYDROXY-4-(4-METHYLBENZOYL)-2-OXO-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic anhydride.

    Reduction: NaBH4, LiAlH4 (Lithium aluminum hydride).

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[3-HYDROXY-4-(4-METHYLBENZOYL)-2-OXO-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-HYDROXY-4-(4-METHYLBENZOYL)-2-OXO-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ALLYL 2-[3-HYDROXY-4-(4-METHOXY-3-METHYLBENZOYL)-2-OXO-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of 4-[3-HYDROXY-4-(4-METHYLBENZOYL)-2-OXO-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly useful in applications where such a combination is required, such as in the synthesis of complex organic molecules or in the development of new pharmaceuticals.

Properties

Molecular Formula

C29H25N3O4

Molecular Weight

479.5 g/mol

IUPAC Name

(4E)-1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H25N3O4/c1-18-14-16-21(17-15-18)26(33)23-25(20-10-6-4-7-11-20)31(29(36)27(23)34)24-19(2)30(3)32(28(24)35)22-12-8-5-9-13-22/h4-17,25,33H,1-3H3/b26-23+

InChI Key

ZTCREPBQWVIOAG-WNAAXNPUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C5=CC=CC=C5)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C5=CC=CC=C5)O

Origin of Product

United States

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